![molecular formula C17H11BrN2O3S B281777 N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281777.png)
N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as BR-DIBS, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
作用機序
The mechanism of action of N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of various proteins and enzymes. It has been shown to inhibit the activity of several protein kinases, including AKT, which is a key regulator of cell survival and proliferation. It has also been shown to modulate the activity of ion channels and transporters, which play crucial roles in cellular homeostasis.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of cell signaling pathways, and the regulation of ion channel and transporter activity. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its versatility as a tool compound for studying various proteins and enzymes. It has also been shown to have potent pharmacological activity, which makes it a promising lead compound for drug discovery. However, one of the limitations of N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One area of focus is the development of novel derivatives with improved pharmacological properties, such as increased solubility and selectivity for specific targets. Another area of interest is the investigation of the potential therapeutic applications of N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in various diseases, such as cancer and neurological disorders. Additionally, the mechanism of action of N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide could be further elucidated through the use of advanced biochemical and biophysical techniques.
合成法
N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be synthesized using a multi-step process that involves the reaction of 3-bromobenzenesulfonyl chloride with 2-oxo-1,2-dihydrobenzo[cd]indole-6-amine in the presence of a base such as triethylamine. The resulting intermediate is then treated with sulfamic acid to obtain N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in high yield and purity.
科学的研究の応用
N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied extensively for its potential applications in various scientific research fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells in vitro. It has also been studied as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways and are often overactive in cancer cells.
In drug discovery, N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been used as a lead compound to design and synthesize novel derivatives with improved pharmacological properties. It has also been investigated as a potential scaffold for the development of new drugs targeting various diseases.
In biological research, N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been used as a tool compound to study the mechanism of action of various proteins and enzymes. It has been shown to modulate the activity of several targets, including protein kinases, ion channels, and transporters.
特性
分子式 |
C17H11BrN2O3S |
|---|---|
分子量 |
403.3 g/mol |
IUPAC名 |
N-(3-bromophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C17H11BrN2O3S/c18-10-3-1-4-11(9-10)20-24(22,23)15-8-7-14-16-12(15)5-2-6-13(16)17(21)19-14/h1-9,20H,(H,19,21) |
InChIキー |
IDBGBPAAVYPDNZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
正規SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281699.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B281700.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B281702.png)
![4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281706.png)
![2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281708.png)
![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)
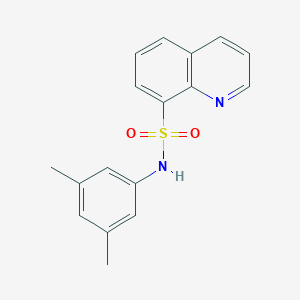
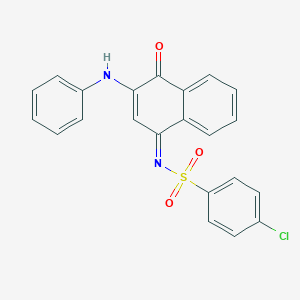
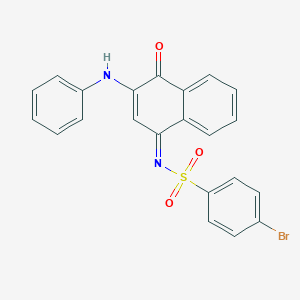
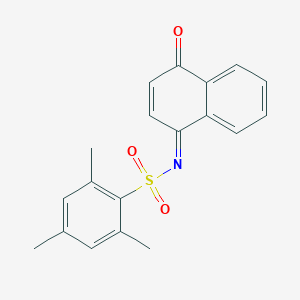
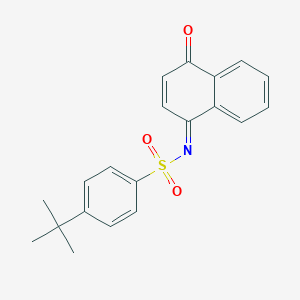
![Isopropyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281720.png)
![Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281725.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)